molecular formula C21H24N2O3S B11202117 1-{4-[(4-Phenyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

1-{4-[(4-Phenyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

Cat. No.: B11202117
M. Wt: 384.5 g/mol
InChI Key: CAVQCWOAPXMFIX-UHFFFAOYSA-N
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Description

1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a phenylpiperidinyl group, and a sulfonylphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpiperidinyl Group: This step often involves nucleophilic substitution reactions where a phenylpiperidine derivative is introduced.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The phenylpiperidinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, including modulation of signal transduction pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-(4-phenylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H24N2O3S/c24-21-7-4-14-23(21)19-8-10-20(11-9-19)27(25,26)22-15-12-18(13-16-22)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-16H2

InChI Key

CAVQCWOAPXMFIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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